molecular formula C20H33NO3S B10782308 N-Acetyl-S-farnesyl-L-cysteine

N-Acetyl-S-farnesyl-L-cysteine

Cat. No.: B10782308
M. Wt: 367.5 g/mol
InChI Key: XTURYZYJYQRJDO-JTCWOHKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-S-farnesyl-L-cysteine is an organic compound with the molecular formula C20H33NO3S. It is a derivative of L-cysteine, where the sulfur atom is bonded to a farnesyl group and the amino group is acetylated. This compound is known for its role as a synthetic substrate for isoprenylated protein methyltransferase, making it significant in biochemical research and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyl-S-farnesyl-L-cysteine is typically synthesized through a multi-step chemical process. The synthesis begins with the reaction of L-cysteine with farnesyl bromide to form S-farnesyl-L-cysteine. This intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The compound is purified through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-S-farnesyl-L-cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Acetyl-S-farnesyl-L-cysteine has a wide range of applications in scientific research:

Mechanism of Action

N-Acetyl-S-farnesyl-L-cysteine functions as an inhibitor of isoprenylated protein methyltransferase. It competes with endogenous isoprenylated proteins for methylation, thereby inhibiting their methylation. This inhibition affects various cellular processes, including signal transduction pathways involving G-protein coupled receptors. The compound’s anti-inflammatory effects are attributed to its ability to modulate the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Uniqueness: N-Acetyl-S-farnesyl-L-cysteine is unique due to its specific inhibition of isoprenylated protein methyltransferase and its role in modulating G-protein coupled receptor signaling. Its acetyl group enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

Molecular Formula

C20H33NO3S

Molecular Weight

367.5 g/mol

IUPAC Name

2-acetamido-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoic acid

InChI

InChI=1S/C20H33NO3S/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-13-25-14-19(20(23)24)21-18(5)22/h8,10,12,19H,6-7,9,11,13-14H2,1-5H3,(H,21,22)(H,23,24)/b16-10+,17-12+

InChI Key

XTURYZYJYQRJDO-JTCWOHKRSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CSCC(C(=O)O)NC(=O)C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCSCC(C(=O)O)NC(=O)C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.